1-(1-Piperidinyl)cyclohexanecarboxylic acid hydrochloride
Overview
Description
1-(1-Piperidinyl)cyclohexanecarboxylic acid hydrochloride is a chemical compound with the molecular formula C12H22ClNO2 and a molecular weight of 247.76 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(1-Piperidinyl)cyclohexanecarboxylic acid hydrochloride typically involves the reaction of cyclohexanecarboxylic acid with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(1-Piperidinyl)cyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the piperidine ring or the cyclohexane ring is substituted with other functional groups.
Scientific Research Applications
1-(1-Piperidinyl)cyclohexanecarboxylic acid hydrochloride is widely used in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Medicine: It is investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-(1-Piperidinyl)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(1-Piperidinyl)cyclohexanecarboxylic acid hydrochloride can be compared with other similar compounds, such as:
- Phenyl (1-piperidinyl)acetic acid hydrochloride
- 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride
- 2-Piperidin-1-yl-cyclohexanecarboxylic acid hydrochloride
- 1-Methyl-1-cyclohexanecarboxylic acid chloride
- 1-Phenyl-cyclohexanecarboxylic acid
These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of the piperidine and cyclohexane rings, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-piperidin-1-ylcyclohexane-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.ClH/c14-11(15)12(7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYMCNHLEMRAHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)N2CCCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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